molecular formula C22H21N3O5S2 B2816337 (E)-4-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate CAS No. 375352-38-8

(E)-4-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate

Cat. No. B2816337
CAS RN: 375352-38-8
M. Wt: 471.55
InChI Key: QWGTUUCEPWANLL-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.55. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Anticancer Properties: Studies have identified (E)-4-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate as a novel anticancer agent. Its mechanism of action involves inhibiting c-Met kinase, a protein associated with tumor growth and metastasis . Further investigations into its efficacy against specific cancer types and potential combination therapies are ongoing.

b. Anti-Inflammatory Effects: The compound’s thiazole moiety suggests anti-inflammatory properties. Researchers have explored its impact on inflammatory pathways, including cytokine modulation and NF-κB inhibition. Understanding these effects could lead to the development of anti-inflammatory drugs.

Computational Chemistry and Molecular Modeling

The compound’s complex structure invites computational studies:

a. Docking Studies: Molecular docking simulations can predict its binding affinity to specific protein targets. Researchers explore potential drug-receptor interactions, aiding in rational drug design.

b. Quantum Chemical Calculations: Density functional theory (DFT) calculations provide insights into electronic properties, stability, and reactivity. These data inform further experimental investigations.

properties

IUPAC Name

[4-[(E)-[2-(4-acetylpiperazin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-16(26)24-11-13-25(14-12-24)22-23-21(27)20(31-22)15-17-7-9-18(10-8-17)30-32(28,29)19-5-3-2-4-6-19/h2-10,15H,11-14H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGTUUCEPWANLL-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate

Disclaimer and Information on In-Vitro Research Products

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